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Compound of Interest

Compound Name: Sacubitrilat

Cat. No.: B1680482

This technical guide provides a comprehensive overview of the synthetic pathways for
Sacubitrilat ((2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic
acid), the active metabolite of the heart failure medication Sacubitril. The synthesis of
Sacubitrilat is intrinsically linked to the synthesis of its prodrug, Sacubitril, as the final step is a
hydrolysis of the ethyl ester. This guide details the key intermediates and reaction steps
involved in the industrial-scale synthesis of Sacubitril, culminating in the formation of
Sacubitrilat.

Overview of the Synthetic Strategy

The most common and industrially viable approach to obtaining Sacubitrilat is through the
synthesis of its ethyl ester prodrug, Sacubitril. The core strategy involves the stereoselective
construction of two chiral centers. Several routes have been developed, often starting from
chiral pool materials or employing asymmetric synthesis techniques to install the desired
stereochemistry. A convergent synthesis approach is frequently utilized, where key fragments
are synthesized separately and then coupled. The final step in the synthesis of Sacubitrilat is
the hydrolysis of the ethyl ester of Sacubitril.

Key Synthetic Intermediates

The synthesis of Sacubitril, and by extension Sacubitrilat, involves several key intermediates.
The structures of these intermediates are crucial for understanding the overall synthetic
pathway.
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e (S)-Epichlorohydrin: A common chiral building block used to introduce the first stereocenter.
e 4-Bromo-1,1'-biphenyl: The starting material for the biphenyl moiety of the molecule.

e (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid: A key
advanced intermediate containing the biphenyl group and one of the chiral centers.

e (2R,45)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid: The
intermediate obtained after the stereoselective reduction of the a,3-unsaturated ester.

e (2R,4S5)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester hydrochloride: The
deprotected amine, ready for coupling with succinic anhydride.

o Sacubitril (ethyl ester): The immediate precursor to Sacubitrilat.

Sacubitrilat Synthesis Pathway

The following diagram illustrates a common synthetic pathway to Sacubitril, which is then
hydrolyzed to yield Sacubitrilat.

Click to download full resolution via product page

Diagram 1: Synthesis Pathway of Sacubitrilat

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis
of Sacubitril and its subsequent hydrolysis to Sacubitrilat.

Table 1: Synthesis of Sacubitril Intermediates
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Table 2: Final Hydrolysis to Sacubitrilat
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Detailed Experimental Protocols
Synthesis of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-
2-0l[1]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pubs.acs.org/doi/10.1021/acs.orglett.5b02806
https://pubs.acs.org/doi/10.1021/acs.orglett.5b02806
https://www.benchchem.com/product/b1680482?utm_src=pdf-body
https://scholar.cu.edu.eg/sites/default/files/marianne/files/experimental_design.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

To a solution of the Grignard reagent prepared from 4-bromo-1,1'-biphenyl and magnesium in
THF, is added a catalytic amount of copper(l) iodide at -20 °C. (S)-Epichlorohydrin is then
added dropwise, and the reaction mixture is stirred until completion. The reaction is quenched
with saturated aqueous ammonium chloride solution, and the product is extracted with ethyl
acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product is purified by column
chromatography to afford (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol.

Synthesis of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-
hydroxypropan-2-amine[1]

A solution of (R)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, succinimide, and
triphenylphosphine in THF is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) is added
dropwise, and the mixture is stirred at room temperature overnight. The solvent is removed
under reduced pressure, and the residue is treated with aqueous HCI and heated to reflux.
After cooling, the resulting amino alcohol hydrochloride is neutralized with a base and then
treated with di-tert-butyl dicarbonate and triethylamine in dichloromethane to afford the Boc-
protected amino alcohol.

Synthesis of (R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-
butoxycarbonyl)amino)-2-methylpent-2-enoic acid[1]

To a solution of N-Boc-(R)-1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-amine in a biphasic
mixture of dichloromethane and water is added TEMPO and potassium bromide. An aqueous
solution of sodium hypochlorite is added dropwise at 0 °C. After completion of the oxidation, the
organic layer is separated, and the aqueous layer is extracted with dichloromethane. The
combined organic layers are dried and concentrated to give the crude aldehyde. The aldehyde
is then subjected to a Wittig reaction with (carbethoxyethylidene)triphenylphosphorane in a
suitable solvent like THF. The resulting a,3-unsaturated ester is hydrolyzed with lithium
hydroxide in a mixture of ethanol and water to yield the title compound.

Synthesis of (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-
butoxycarbonyl)amino)-2-methylpentanoic acid[1]
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(R)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid is
dissolved in ethanol in a high-pressure reactor. A solution of the chiral ruthenium catalyst, such
as [Ru(p-cymene)l2]2 with a chiral phosphine ligand (e.g., Mandyphos SL-M004-1), is added.
The reactor is pressurized with hydrogen gas (40 bar) and heated. After the reaction is
complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to give
the desired product with high diastereoselectivity.

Synthesis of (2R,4S)-5-(4-biphenylyl)-4-amino-2-
methylpentanoic acid ethyl ester[1]

(2R,4S5)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is
dissolved in ethanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction
mixture is stirred at room temperature. The reaction leads to both the esterification of the
carboxylic acid and the removal of the Boc protecting group. The solvent is evaporated to give
the hydrochloride salt of the amino ester.

Synthesis of Sacubitril[1]

To a solution of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester in a
suitable solvent such as dichloromethane, is added succinic anhydride and a base like
pyridine. The reaction mixture is stirred at room temperature until the starting material is
consumed. The mixture is then washed with agqueous acid and brine, dried over anhydrous
sodium sulfate, and the solvent is evaporated to yield Sacubitril.

Synthesis of Sacubitrilat (Hydrolysis of Sacubitril)[2]

Sacubitril is dissolved in a 1:1 mixture of ethanol and tetrahydrofuran. To this solution, 1N
agueous sodium hydroxide is added, and the mixture is stirred at room temperature for 17
hours. The reaction mixture is then concentrated under reduced pressure. The residue is
dissolved in water and washed with diethyl ether. The aqueous layer is acidified with 1N
hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried
over anhydrous magnesium sulfate, filtered, and concentrated to give Sacubitrilat.

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical workflow from starting materials to the final active
pharmaceutical ingredient, Sacubitrilat.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1680482?utm_src=pdf-body
https://www.benchchem.com/product/b1680482?utm_src=pdf-body
https://www.benchchem.com/product/b1680482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials
(4-Bromo-1,1'-biphenyl, (S)-Epichlorohydrin)

l

Synthesis of Key Intermediates

Grignard Reaction & Epoxide Opening

Amination & Boc Protection

Oxidation & Wittig Reaction

Asymmetric Hydrogenation

;

Synthesis of Sacubitril
(Esterification, Deprotection & Succinylation)

Hydrolysis

Sacubitrilat (API)

Purification & Characterization
(Chromatography, Crystallization, Spectroscopy)

Final Product

Click to download full resolution via product page

Diagram 2: Experimental Workflow for Sacubitrilat Synthesis

Conclusion
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The synthesis of Sacubitrilat is a multi-step process that relies on the efficient and
stereoselective synthesis of its prodrug, Sacubitril. The key challenges lie in the construction of
the two chiral centers with high diastereoselectivity. The industrial processes have been
optimized to use robust and scalable reactions. This guide provides a detailed overview of a
common synthetic route, including quantitative data and experimental protocols, to aid
researchers and professionals in the field of drug development. Further research into more
convergent and atom-economical routes continues to be an area of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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